molecular formula C64H33GdN16 B12757584 Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) CAS No. 12393-09-8

Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-)

Cat. No.: B12757584
CAS No.: 12393-09-8
M. Wt: 1183.3 g/mol
InChI Key: VWFZQLGANGKJFS-UHFFFAOYSA-O
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Description

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) is a complex compound that belongs to the class of phthalocyanine complexes. These compounds are known for their extensive applications in various fields due to their unique chemical and physical properties. The gadolinium ion in this compound is coordinated with two phthalocyanine ligands, which are large, aromatic, and planar structures. This coordination imparts unique electronic and magnetic properties to the compound, making it useful in various scientific and industrial applications .

Preparation Methods

The synthesis of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) typically involves the reaction of gadolinium salts with phthalocyanine precursors under specific conditions. One common method involves the use of gadolinium chloride and phthalonitrile in the presence of a base such as sodium or potassium hydroxide. The reaction is usually carried out in a high-boiling solvent like quinoline or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized phthalocyanine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the phthalocyanine ligands.

    Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the phthalocyanine ligands are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalocyanine quinones, while substitution reactions can produce a variety of functionalized phthalocyanine derivatives .

Scientific Research Applications

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) has a wide range of applications in scientific research:

    Chemistry: The compound is used as a catalyst in various organic reactions, including oxidation and polymerization processes.

    Biology: In biological research, the compound is used as a contrast agent in magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium.

    Medicine: The compound is explored for its potential use in photodynamic therapy (PDT) for cancer treatment.

    Industry: In the industrial sector, the compound is used in the production of dyes and pigments due to its intense coloration and stability.

Mechanism of Action

The mechanism of action of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) varies depending on its application:

Comparison with Similar Compounds

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) can be compared with other similar compounds such as:

The uniqueness of hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-) lies in its combination of gadolinium’s paramagnetic properties with the versatile phthalocyanine ligands, making it suitable for a wide range of applications in different fields .

Properties

CAS No.

12393-09-8

Molecular Formula

C64H33GdN16

Molecular Weight

1183.3 g/mol

IUPAC Name

gadolinium(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron

InChI

InChI=1S/2C32H16N8.Gd/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1

InChI Key

VWFZQLGANGKJFS-UHFFFAOYSA-O

Canonical SMILES

[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Gd+3]

Origin of Product

United States

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